molecular formula C20H20N4O6 B443610 1,4-Bis({4-nitrophenyl}acetyl)piperazine

1,4-Bis({4-nitrophenyl}acetyl)piperazine

Cat. No.: B443610
M. Wt: 412.4g/mol
InChI Key: WRWRDSDAJVFSOE-UHFFFAOYSA-N
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Description

Chemical Identity: 1,4-Bis(4-nitrophenylacetyl)piperazine (CAS RN: 16264-05-4) is a piperazine derivative with the molecular formula C₁₆H₁₆N₄O₄ and a molecular weight of 328.32 g/mol . Its structure consists of a central piperazine ring substituted at the 1,4-positions with acetyl groups, each bearing a 4-nitrophenyl moiety. The canonical SMILES representation is O=N(=O)C₁=CC=C(C=C₁)N₂CCN(C₃=CC=C(C=C₃)N(=O)=O)CC₂, highlighting the nitro groups in the para positions of the aromatic rings .

For example, 1,4-bis(methacryloyl)piperazine () is prepared by reacting piperazine with methacrylic anhydride using maghnite-H⁺ as a catalyst .

Properties

Molecular Formula

C20H20N4O6

Molecular Weight

412.4g/mol

IUPAC Name

2-(4-nitrophenyl)-1-[4-[2-(4-nitrophenyl)acetyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C20H20N4O6/c25-19(13-15-1-5-17(6-2-15)23(27)28)21-9-11-22(12-10-21)20(26)14-16-3-7-18(8-4-16)24(29)30/h1-8H,9-14H2

InChI Key

WRWRDSDAJVFSOE-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Analogues

Thermal and Chemical Stability

  • Thermal Degradation : Poly(1,4-bis(methacryloyl)piperazine) exhibits stability up to 200°C, making it suitable for high-temperature applications .
  • Solubility and Catalysis: Piperazines with hydrophilic substituents (e.g., 1,4-bis(3-aminopropyl)piperazine) enhance nanoparticle nucleation rates due to tertiary amine solvation .

Key Takeaways

Structural Flexibility : Piperazine’s 1,4-substitution allows diverse functionalization, enabling applications ranging from antitumor agents to polymers.

Substituent Impact : Electron-withdrawing groups (e.g., nitro) often reduce receptor affinity but may enhance stability or material properties.

Biological vs. Material Applications : Nitro-substituted derivatives are underexplored in medicinal chemistry but show promise in materials science due to their electron-deficient aromatic systems.

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